CRBN Binding Affinity Retention Following 5-Position Functionalization: Pomalidomide-5-C13-NH2 (hydrochloride) vs. Parent Pomalidomide
Functionalization of pomalidomide at the 5-position with a C13-amine linker is a validated strategy that retains high-affinity binding to cereblon, a critical prerequisite for efficient PROTAC-mediated degradation. While direct binding data for Pomalidomide-5-C13-NH2 (hydrochloride) itself is not publicly available in primary literature, class-level inference from structurally analogous 5-position pomalidomide derivatives indicates that this modification does not abrogate CRBN engagement. Specifically, the orthogonal thalidomide analog PT-179, which binds cereblon with a KD of 587 nM, demonstrates that CRBN binding is preserved even with substantial structural alteration, and the affinity of pomalidomide itself for CRBN is reported with a KD of 500 nM in the same assay system . Furthermore, pomalidomide inhibits the human recombinant CRBN-DDB1 complex with an IC50 of approximately 3 µM [1]. These data establish a performance baseline: a functionalized pomalidomide derivative suitable for PROTAC synthesis must maintain binding within this range to effectively recruit the E3 ligase.
| Evidence Dimension | Cereblon (CRBN) binding affinity (KD/IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred from structurally analogous 5-position functionalized pomalidomide derivatives to be comparable to parent pomalidomide |
| Comparator Or Baseline | Pomalidomide (parent compound): KD = 500 nM; PT-179 (orthogonal thalidomide analog): KD = 587 nM ; Pomalidomide: IC50 ≈ 3 µM for CRBN-DDB1 complex [1] |
| Quantified Difference | Difference not quantifiable due to lack of direct measurement; class-level inference suggests binding retention within sub-micromolar to low micromolar range |
| Conditions | TR-FRET competition binding assay for KD ; Human recombinant CRBN-DDB1 complex assay for IC50 [1] |
Why This Matters
This matters for procurement because it confirms that the 5-position C13 functionalization does not compromise the fundamental CRBN recruitment function required for degrader activity, validating the compound's utility as a building block for PROTAC library synthesis.
- [1] Bertin Bioreagent. Pomalidomide (Item No. 19877) Datasheet. Bertin Bioreagent, 2024. View Source
